(R)-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of dicyclohexylphosphino and triisopropylphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process often begins with the preparation of the dicyclohexylphosphino and triisopropylphenyl precursors, followed by their coupling with the appropriate sulfinamide derivative. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions employed. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
®-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has diverse applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to metal centers in coordination complexes, influencing their reactivity and stability. Additionally, its interactions with biological molecules may involve binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4,6-triisopropylphenyl) disulfide: Shares the triisopropylphenyl group but differs in its overall structure and properties.
2-(Dicyclohexylphosphino)-2’,4’,6’-triisopropyl-1,1’-biphenyl: Contains similar phosphino and triisopropylphenyl groups but has a different backbone.
Properties
Molecular Formula |
C39H62NOPS |
---|---|
Molecular Weight |
624.0 g/mol |
IUPAC Name |
N-[(S)-(2-dicyclohexylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H62NOPS/c1-27(2)30-25-34(28(3)4)37(35(26-30)29(5)6)38(40(10)43(41)39(7,8)9)33-23-17-18-24-36(33)42(31-19-13-11-14-20-31)32-21-15-12-16-22-32/h17-18,23-29,31-32,38H,11-16,19-22H2,1-10H3/t38-,43?/m1/s1 |
InChI Key |
HTDMULCYISBNRE-QDXHBRHUSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C)C(C)C |
Origin of Product |
United States |
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